(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a trimethylphenyl group
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-9-14(2)19(15(3)10-13)22-20(23)17(12-21)11-16-5-7-18(24-4)8-6-16/h5-11H,1-4H3,(H,22,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPWXXLLKJNCV-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 2,4,6-trimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- (2E)-2-cyano-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
